molecular formula C19H21BrN4O2S B2479745 2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile CAS No. 478256-86-9

2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile

Cat. No.: B2479745
CAS No.: 478256-86-9
M. Wt: 449.37
InChI Key: KXYMWZGEXCKLJY-UHFFFAOYSA-N
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Description

The compound “2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile” is a complex organic molecule. It contains a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a bromophenyl group attached to a sulfonyl group, and a nicotinonitrile group with two methyl groups attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the 1,4-diazepane ring, the bromophenyl group, and the nicotinonitrile group. The sulfonyl group could potentially be introduced via a sulfonylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the 1,4-diazepane ring. The presence of the bromine atom, a heavy halogen, could potentially influence the overall shape of the molecule due to its size and polarizability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the bromophenyl group could potentially undergo reactions typical of aryl halides, while the sulfonyl group could participate in a variety of reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point. The polar sulfonyl group and the polar nitrile group in the nicotinonitrile part could confer some degree of solubility in polar solvents .

Scientific Research Applications

Multicomponent Reaction Synthesis

  • A study by Banfi et al. (2007) explored a two-step approach to synthesize diazepane or diazocane systems. This included a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction, leading to high-yield synthesis of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones.

Biological Activity and Therapeutic Potential

  • Research by Saingar, Kumar, & Joshi (2011) focused on the synthesis of biologically active 1H-1,4-diazepines. They synthesized various derivatives and screened them for antimicrobial, antifungal, and anthelmintic activity.

  • Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moiety with potential as antimicrobial agents. Their approach involved a versatile synthesis using N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide.

Chemical Structure and Properties

  • A study by Tarakanov et al. (2011) discussed the synthesis of Mg II complex of octa-4-tert-butylphenyl substituted tetra(1,4-diazepino) porphyrazine. They analyzed the solvent effect on its spectral properties, contributing to the understanding of diazepine ring structures in chemical compounds.

Novel Compound Synthesis

  • Research by Courtin, Tobel, & Doswald (1978) involved the synthesis of sulfonated derivatives of amino-dimethylbenzenes. Their work contributes to the broader field of chemical synthesis where compounds similar to 2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile may be involved.

Antimicrobial and Anticancer Evaluation

  • The synthesis and evaluation of certain derivatives for antimicrobial and anticancer activities were explored by Verma et al. (2015). They synthesized a series of compounds and evaluated their efficacy, demonstrating the potential medicinal applications of related compounds.

Safety and Hazards

As with any chemical compound, handling “2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile” would require appropriate safety measures. The specific risks associated with this compound would depend on its reactivity and biological activity, which are not known from the information available .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include testing its biological activity against various targets to assess its potential as a drug .

Properties

IUPAC Name

2-[4-(4-bromophenyl)sulfonyl-1,4-diazepan-1-yl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O2S/c1-14-12-15(2)22-19(18(14)13-21)23-8-3-9-24(11-10-23)27(25,26)17-6-4-16(20)5-7-17/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYMWZGEXCKLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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